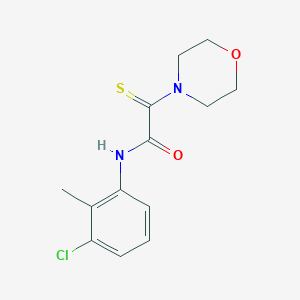
N-(2-fluorophenyl)-1-azepanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-1-azepanecarboxamide, also known as PF-04457845, is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP) that has been extensively studied for its potential therapeutic applications. NOP is a G-protein coupled receptor that is widely expressed in the central nervous system and has been implicated in a variety of physiological processes, including pain regulation, reward processing, and mood regulation.
科学的研究の応用
N-(2-fluorophenyl)-1-azepanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including pain, anxiety, depression, and drug addiction. In preclinical studies, N-(2-fluorophenyl)-1-azepanecarboxamide has been shown to have potent analgesic effects in animal models of acute and chronic pain, without producing the side effects typically associated with traditional opioid analgesics. N-(2-fluorophenyl)-1-azepanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, and to reduce drug-seeking behavior in animal models of drug addiction.
作用機序
N-(2-fluorophenyl)-1-azepanecarboxamide is a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is widely expressed in the central nervous system and has been implicated in a variety of physiological processes, including pain regulation, reward processing, and mood regulation. NOP receptor activation has been shown to produce analgesia, anxiolysis, and antidepressant effects, while NOP receptor blockade has been shown to produce opposite effects. N-(2-fluorophenyl)-1-azepanecarboxamide selectively blocks the NOP receptor, which results in the inhibition of the downstream signaling pathways that mediate its effects.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-1-azepanecarboxamide has been shown to produce potent analgesic effects in animal models of acute and chronic pain, without producing the side effects typically associated with traditional opioid analgesics. N-(2-fluorophenyl)-1-azepanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, and to reduce drug-seeking behavior in animal models of drug addiction. In addition, N-(2-fluorophenyl)-1-azepanecarboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
実験室実験の利点と制限
N-(2-fluorophenyl)-1-azepanecarboxamide has several advantages for lab experiments, including its high selectivity for the NOP receptor, its potent analgesic effects, and its lack of significant adverse effects at therapeutic doses. However, N-(2-fluorophenyl)-1-azepanecarboxamide also has some limitations for lab experiments, including its relatively low solubility in water and its short half-life in vivo, which may require the use of specialized delivery systems or frequent dosing regimens.
将来の方向性
There are several future directions for research on N-(2-fluorophenyl)-1-azepanecarboxamide, including its potential therapeutic applications in humans, its mechanism of action in different physiological processes, and its interactions with other signaling pathways in the central nervous system. In addition, further studies are needed to optimize the synthesis method of N-(2-fluorophenyl)-1-azepanecarboxamide and to develop more effective delivery systems for its use in humans. Finally, additional preclinical studies are needed to evaluate the safety and efficacy of N-(2-fluorophenyl)-1-azepanecarboxamide in different animal models of human disease.
合成法
N-(2-fluorophenyl)-1-azepanecarboxamide was first synthesized by Pfizer in 2009 using a convergent synthetic route. The synthesis involves the condensation of 2-fluorobenzaldehyde with 6-aminocaproic acid to form the intermediate N-(2-fluorophenyl)-6-aminocaproic acid, which is then cyclized using a coupling agent to form the final product, N-(2-fluorophenyl)-1-azepanecarboxamide.
特性
IUPAC Name |
N-(2-fluorophenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-7-3-4-8-12(11)15-13(17)16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPERKTIEXOBQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)azepane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(diphenylmethyl)-5-(1H-1,2,4-triazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5127121.png)
![N-(2,2-dimethylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5127127.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5127154.png)
![3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5127155.png)
![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5127157.png)
![5-(2,5-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B5127159.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5127182.png)


![4-methyl-N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5127196.png)
![ethyl 4-[4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5127201.png)

![{2-[2-(1-adamantyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5127212.png)